甲基 2-(噻吩-2-羧胺基)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

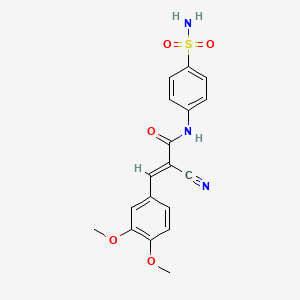

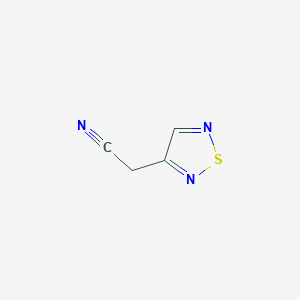

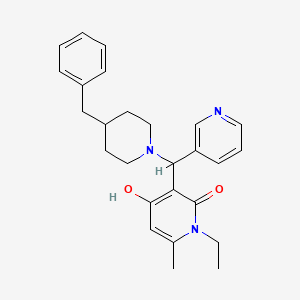

Methyl 2-(thiophene-2-carboxamido)benzoate is a chemical compound derived from methylanthralate. It is synthesized by reacting methylanthralate with 2-thiophencarbonyl chloride, resulting in a compound that serves as an intermediate for further chemical transformations. This compound is part of a series of thiophene-2-carboxamide based benzohydrazide derivatives that have been explored for their potential as cholinesterase inhibitors and antioxidants .

Synthesis Analysis

The synthesis of Methyl 2-(thiophene-2-carboxamido)benzoate involves a multi-step process. Starting with methylanthralate (1), it is derivatized to form the target compound (3) by reacting with 2-thiophencarbonyl chloride. This intermediate is then treated with hydrazine hydrate to yield N-(2-(hydrazinecarbonyl)phenyl)thiophene-2-carboxamide (4). Subsequent reactions with various aldehydes lead to the formation of Schiff base derivatives (5–20) with high yields, indicating a robust synthetic pathway .

Molecular Structure Analysis

The molecular structure of Methyl 2-(thiophene-2-carboxamido)benzoate has been characterized using various spectroscopic techniques such as FTIR, NMR, and mass spectrometry. These methods confirm the presence of the thiophene ring and the carboxamido linkage to the benzene ring. The compound serves as a precursor to a series of Schiff base derivatives, which exhibit a range of biological activities .

Chemical Reactions Analysis

Methyl 2-(thiophene-2-carboxamido)benzoate undergoes further chemical reactions to produce a variety of Schiff base derivatives. These derivatives are obtained by reacting the compound with different aldehydes, leading to a series of compounds with potential biological activities. The Schiff base derivatives exhibit varying degrees of inhibition against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) enzymes, with some compounds also showing antioxidant potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 2-(thiophene-2-carboxamido)benzoate and its derivatives are inferred from their synthesis and molecular structure. The high yields of the Schiff base derivatives suggest that the reactions are efficient and the compounds are stable. The biological evaluation of these compounds indicates that they have significant inhibitory effects on cholinesterase enzymes, with some derivatives also displaying antioxidant properties. The structure-activity relationship analysis reveals that para substitution of the benzene ring with more electronegative groups enhances the activity of the compounds against the enzymes .

科学研究应用

胆碱酯酶抑制剂和抗氧化剂

从Methylanthralate衍生的Methyl 2-(thiophene-2-carboxamido)benzoate已被探索作为潜在的胆碱酯酶抑制剂和抗氧化剂。它对丁酰胆碱酯酶和乙酰胆碱酯酶表现出显著的抑制作用,使其成为治疗研究中阿尔茨海默病等疾病的候选药物。此外,一些衍生物表现出显著的抗氧化性能,暗示在氧化应激相关疾病中具有潜力(Kausar et al., 2021)。

发光感应材料

基于噻吩的金属有机框架(MOFs)具有Methyl 2-(thiophene-2-carboxamido)benzoate类似物的高效发光性能,使它们成为对汞和铬等环境污染物高度选择性和敏感的传感器。这项研究为将这些化合物用于环境监测和危险物质检测开辟了途径(Zhao et al., 2017)。

荧光性能

研究表明,通过噻吩-2-羧酰胺的反应合成的某些苯并[c]噻吩显示出强烈的固态荧光。这种性质对于材料科学中的应用非常重要,特别是在开发各种技术应用的新荧光材料方面(Fukuzumi et al., 2016)。

锂离子电池中的导电粘合剂

像环戊二噻吩和与Methyl 2-(thiophene-2-carboxamido)benzoate相关的甲基-2,5-二溴苯甲酸酯这样的化合物已被用于在锂离子电池阳极电极中为硅纳米颗粒创建导电粘合剂。这种应用表明了该化合物在增强锂离子电池性能和稳定性方面的潜力(Wang et al., 2017)。

安全和危害

属性

IUPAC Name |

methyl 2-(thiophene-2-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c1-17-13(16)9-5-2-3-6-10(9)14-12(15)11-7-4-8-18-11/h2-8H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVBXWZBRZWPGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(2-thienylcarbonyl)amino]benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2500203.png)

![Ethyl 4-[[3-amino-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B2500205.png)

![4-(2-{3-Methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetylamino)-benzoic acid ethyl ester](/img/structure/B2500208.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2500213.png)

![N-(2-Bromoethyl)-N'-[2-(2,4-dimethylphenyl)sulfanylphenyl]ethane-1,2-diamine;hydrobromide](/img/structure/B2500219.png)

![2-[[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2500221.png)